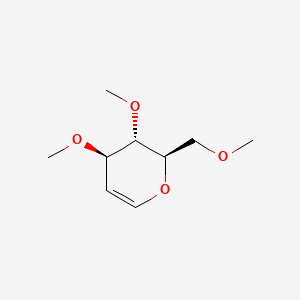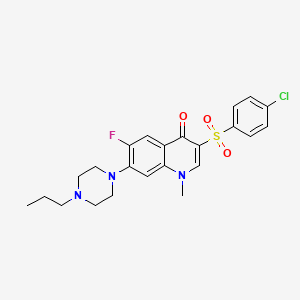
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinone derivatives, such as the compound , often involves multi-step reactions that can include the formation of sulfonamides and subsequent coupling reactions. In one study, a novel quinazolinone derivative was synthesized through a sulfur arylation reaction. This process could be analogous to the synthesis of the compound "3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one", where a similar sulfonation step might be involved. The synthesis route reported in the study provided a compound with antibacterial properties, suggesting that the synthesis of such compounds could be of pharmaceutical interest .
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by the presence of a quinolinone core, which can be modified with various substituents to alter its properties. The study on the quinazolinone derivative revealed a monoclinal crystal system with specific unit cell parameters. The non-hydrogen atoms in the structure were refined anisotropically, and the hydrogen atoms were placed theoretically. Such detailed structural analysis is crucial for understanding the interactions of the compound with biological targets .
Chemical Reactions Analysis
Quinolinone derivatives can participate in various chemical reactions, including Sonogashira couplings, as mentioned in another study. This type of reaction involves the coupling of an aryl halide with an alkyne, which can be used to introduce different substituents into the quinolinone core. The ability to incorporate a range of substituents allows for the fine-tuning of the compound's biological activity, such as selective inhibition of cancer cell lines. This suggests that the compound may also undergo similar reactions to achieve desired biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the empirical formula, space group, and unit cell parameters, which are essential for understanding the compound's behavior in solid-state. The Hirshfeld surface and fingerprint plots, along with the electrostatic potential surface (ESP) derived from density functional theory, offer a deeper understanding of the intermolecular interactions and potential reactivity of the compound. These properties are significant when considering the compound's solubility, stability, and overall suitability for pharmaceutical applications .
科学的研究の応用
Synthesis and Chemical Properties
Research on quinoline derivatives, including compounds with chlorophenyl, fluoro, methyl, and piperazinyl groups, has been extensive due to their interesting chemical and biological properties. For instance, compounds synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids show a wide range of substitutions, including chloro, methylsulfonyl derivatives, showcasing the versatility of these frameworks in chemical synthesis (Didenko et al., 2015).
Biological Activities and Applications
Quinoline derivatives have been studied for various biological activities, which include:
Antihistaminic Agents : Novel quinazolin-4-(3H)-ones, structurally related to the compound of interest, have been synthesized and showed promising H1-antihistaminic activity, suggesting potential applications in allergy treatment (Alagarsamy & Parthiban, 2012).
AMPA Receptor Antagonists : The synthesis of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones for probing AMPA receptor inhibition highlights the role of quinoline derivatives in developing neurological disorder treatments (Chenard et al., 2001).
Cancer Research : Sulfonamide derivatives, including quinoline and quinazolinone compounds, have been explored for their anticancer activities. These studies involve understanding the compounds' ability to interact with biological targets and induce cell death in cancer cells, demonstrating the potential of quinoline derivatives in oncology (Cumaoğlu et al., 2015).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN3O3S/c1-3-8-27-9-11-28(12-10-27)21-14-20-18(13-19(21)25)23(29)22(15-26(20)2)32(30,31)17-6-4-16(24)5-7-17/h4-7,13-15H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDALKIXGZBKWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

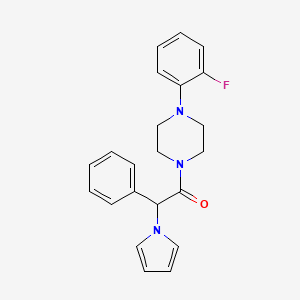

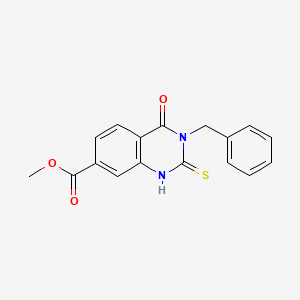
![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)
![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)
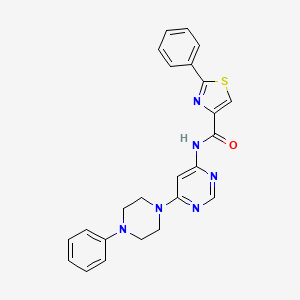
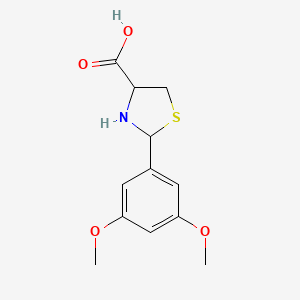
![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)
![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)

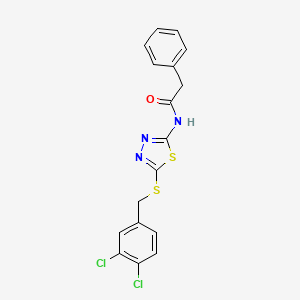
![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2519614.png)
